
(2E)-4-Methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole
Overview
Description
(2E)-4-Methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole, commonly known as MMDT, is a small organic molecule that has gained attention in the scientific community due to its unique properties. MMDT is a highly conjugated molecule that exhibits strong electron-donating and electron-accepting properties, making it a useful compound for various applications in chemistry and material science.
Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Approaches and Structural Characterization : Research has demonstrated various synthetic routes and structural analyses for 1,3-dithiole derivatives, which are key components in the synthesis of organic metals and have applications in molecular electronics. These compounds, including derivatives similar to "(2E)-4-Methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole," have been explored for their electronic and structural properties, showcasing their potential in creating advanced materials with specific electronic characteristics (Liang-zhong Xu et al., 2005).
Physical and Chemical Properties : The physical and chemical properties of 1,3-dithiol-2-ylidene derivatives have been extensively studied. Investigations into their electronic absorption spectra, molecular structure, and electrochemical behavior provide insights into their potential applications in electronic devices and materials science. These studies reveal the compounds' low oxidation potentials and unique electronic spectra, which are crucial for their applications in electronic and photonic devices (Zhi-Gang Niu et al., 2014).
Applications in Material Science and Organic Electronics
Organic Electronics : One of the key applications of 1,3-dithiole derivatives is in the field of organic electronics, where they serve as critical components in the development of organic metals and semiconductors. Their unique electronic properties, such as low oxidation potentials and the ability to form conductive polymers, make them ideal candidates for use in organic transistors, solar cells, and other electronic devices (M. Kozaki et al., 1994).
Molecular Electronics : The structural and electronic properties of 1,3-dithiol-2-ylidene derivatives, including their ability to form stable radical cations and their conductive properties, have been leveraged in the design of molecular electronics. These compounds have been incorporated into molecular devices, showcasing the potential of using 1,3-dithiole-based compounds in the development of future electronic components (Yan Peng et al., 2010).
properties
IUPAC Name |
(2E)-4-methyl-2-(4-methyl-1,3-dithiol-2-ylidene)-1,3-dithiole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8S4/c1-5-3-9-7(11-5)8-10-4-6(2)12-8/h3-4H,1-2H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUWYNVNQFNGBX-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C2SC=C(S2)C)S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CS/C(=C\2/SC=C(S2)C)/S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



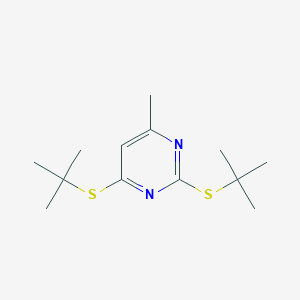
![1-[4-(Difluoromethoxy)phenyl]-2-phenylethanone](/img/structure/B1642520.png)
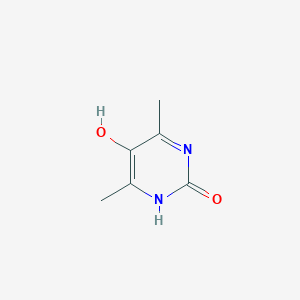
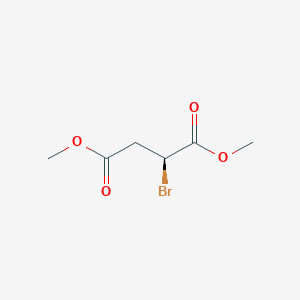
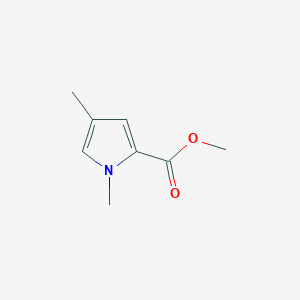
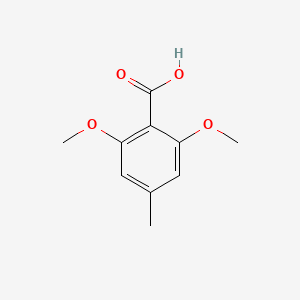

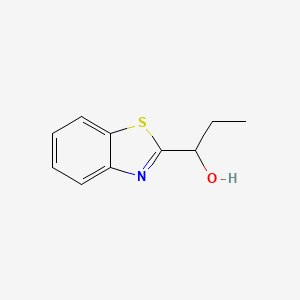

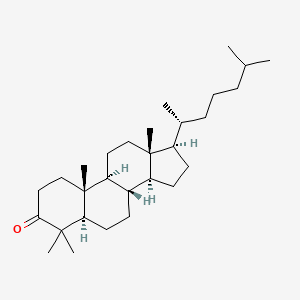
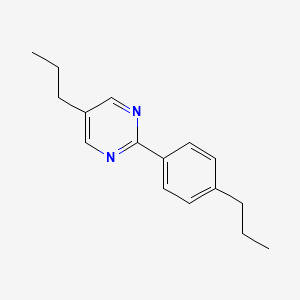
![2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B1642560.png)

![2-Methylthieno[2,3-c]pyridine](/img/structure/B1642582.png)